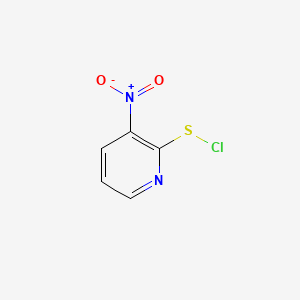

3-Nitro-2-pyridinesulfenyl chloride

Vue d'ensemble

Description

3-Nitro-2-pyridinesulfenyl chloride: is a heterocyclic sulfenyl halide with the molecular formula C5H3ClN2O2S and a molecular weight of 190.61 g/mol . This compound is known for its utility as a protecting-activating group for cysteine, particularly in the synthesis of cyclic and unsymmetrical disulfides .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3-Nitro-2-pyridinesulfenyl chloride can be synthesized through various methods. One common approach involves the reaction of 3-nitropyridine-2-thiol with thionyl chloride under controlled conditions . The reaction typically requires an inert atmosphere and is carried out at low temperatures to ensure the stability of the product.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of advanced purification techniques, such as recrystallization from dichloromethane, ensures the high quality of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: 3-Nitro-2-pyridinesulfenyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles to form substituted products.

Oxidation and Reduction Reactions: The nitro group can be reduced to an amino group, and the sulfenyl chloride can be oxidized to sulfonyl chloride.

Common Reagents and Conditions:

Nucleophiles: Such as amines, alcohols, and thiols, are commonly used in substitution reactions.

Reducing Agents: Such as hydrogen gas in the presence of a catalyst, can be used to reduce the nitro group.

Oxidizing Agents: Such as hydrogen peroxide, can be used to oxidize the sulfenyl chloride.

Major Products Formed:

Substituted Pyridines: Formed through nucleophilic substitution.

Aminopyridines: Formed through the reduction of the nitro group.

Sulfonyl Chlorides: Formed through the oxidation of the sulfenyl chloride.

Applications De Recherche Scientifique

Organic Synthesis

Protecting Group in Peptide Chemistry:

One of the primary applications of 3-nitro-2-pyridinesulfenyl chloride is its role as a protecting group for cysteine residues in peptide synthesis. This is crucial for the formation of cyclic and unsymmetrical disulfides, which are essential for the structural integrity and biological activity of peptides. The Npys group enables selective protection of thiols, amines, and alcohols during complex organic syntheses, allowing for controlled reactions without interfering with other functional groups .

Disulfide Bond Formation:

The compound facilitates thiol/disulfide exchange reactions, leading to the formation of mixed disulfides. This ability to promote disulfide bond formation without non-specific alkylation makes it particularly valuable in the synthesis of biologically active molecules .

Biological Applications

Inhibition of Proteases:

Research has demonstrated that derivatives of this compound exhibit inhibitory effects on serine proteases. These compounds selectively react with free thiol groups to form stable disulfide bonds, providing a pathway for developing specific inhibitors for cysteine proteinases without affecting serine or acid proteinases . This selectivity is crucial for therapeutic applications where unwanted side effects from non-target interactions must be minimized.

Pharmaceutical Development:

In medicinal chemistry, Npys-Cl is utilized in the design and synthesis of enzyme inhibitors and receptor ligands targeting cysteine residues in proteins. This specificity allows researchers to develop more effective drugs with fewer side effects . Additionally, its stability and mild reaction conditions open up new avenues for drug discovery and development.

Industrial Applications

Specialty Chemicals Production:

The compound is also employed in the production of specialty chemicals and advanced materials. Its ability to act as a protecting group during synthesis processes enhances the efficiency and yield of desired products in industrial applications.

Case Studies

Mécanisme D'action

The mechanism of action of 3-nitro-2-pyridinesulfenyl chloride involves its ability to protect thiol groups by forming stable sulfenyl derivatives. This protection is crucial in peptide synthesis, where it prevents unwanted side reactions involving cysteine residues . The compound also acts as an activator for disulfide bond formation, facilitating thiol/disulfide exchange reactions .

Comparaison Avec Des Composés Similaires

- 2-Nitrobenzenesulfonyl chloride

- 3-Nitropyridine-2-thiol

- 2-Chloro-3-nitropyridine

- 4-Nitrobenzenesulfonyl chloride

Uniqueness: 3-Nitro-2-pyridinesulfenyl chloride is unique due to its dual functionality as both a protecting and activating group for cysteine. This dual role makes it particularly valuable in the synthesis of complex peptides and proteins, where precise control over cysteine residues is essential .

Activité Biologique

3-Nitro-2-pyridinesulfenyl chloride (Npys-Cl) is a significant compound in organic chemistry, particularly known for its role as a protecting group in peptide synthesis and its applications in biological systems. This article explores the biological activity of Npys-Cl, focusing on its synthesis, mechanisms of action, and applications in medicinal chemistry.

Overview of this compound

Npys-Cl is one of the first stable heterocyclic sulfenyl halides isolated, recognized for its utility in protecting thiols and facilitating disulfide bond formation. Its ability to engage in thiol/disulfide exchange reactions makes it valuable in various biochemical applications, particularly in peptide synthesis and modification .

1. Antioxidant Properties

Research indicates that compounds containing the Npys group exhibit antioxidant activity. For instance, Npys-Cl can protect against oxidative stress by modulating the formation of reactive oxygen species (ROS). This activity is crucial in preventing cellular damage and has implications for diseases related to oxidative stress .

2. Antimicrobial Activity

Npys-Cl has demonstrated antimicrobial properties against various pathogens. Studies have shown that compounds derived from Npys-Cl can inhibit the growth of Staphylococcus aureus (including MRSA) and Pseudomonas aeruginosa. The mechanism involves the modification of thiol-containing proteins, leading to a decrease in glutathione levels and subsequent microbial cell death .

1. Protection of Functional Groups

The Npys group serves as a protecting group for amines, alcohols, and thiols during peptide synthesis. Its stability under various reaction conditions allows for selective protection without compromising the biological activity of the underlying molecule .

2. Disulfide Bond Formation

Npys-Cl is instrumental in facilitating the formation of mixed disulfides, which are crucial in stabilizing peptide structures. The ability to create disulfide bonds selectively enhances the structural integrity and functionality of peptides used in therapeutic applications .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of Npys-Cl derivatives against clinical isolates of S. aureus and C. albicans. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 16 µg/mL against S. aureus, highlighting their potential as antimicrobial agents .

Case Study 2: Oxidative Stress Mitigation

In another study, Npys-Cl was tested for its antioxidant capacity using a brain homogenate model system. The results showed significant inhibition of lipid oxidation at low concentrations, suggesting its potential therapeutic role in neuroprotective strategies .

Data Tables

| Activity | Tested Compound | MIC (µg/mL) | Target Organism |

|---|---|---|---|

| Antimicrobial | Npys-Cl derivative 1 | 16 | Staphylococcus aureus |

| Antimicrobial | Npys-Cl derivative 2 | 32 | Pseudomonas aeruginosa |

| Antioxidant | Npys-Cl | Low concentration | Brain lipid peroxidation |

Propriétés

IUPAC Name |

(3-nitropyridin-2-yl) thiohypochlorite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN2O2S/c6-11-5-4(8(9)10)2-1-3-7-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTKQMHWYSBWUBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)SCl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70218377 | |

| Record name | 3-Nitro-2-pyridinesulfenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70218377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68206-45-1 | |

| Record name | 3-Nitro-2-pyridinesulfenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068206451 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Nitro-2-pyridinesulfenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70218377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Nitro-2-pyridinesulfenyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary application of 3-Nitro-2-pyridinesulfenyl chloride (NpysCl) in organic synthesis?

A1: this compound (NpysCl) is primarily employed as a versatile protecting group for amines, alcohols, and thiols in peptide chemistry. [] Its ability to be selectively removed under mild conditions makes it particularly valuable in multi-step syntheses. []

Q2: How does NpysCl react with amino acids, and what makes this reaction important for peptide synthesis?

A2: NpysCl readily reacts with amino acids to form N-Npys amino acid derivatives. [] This reaction is crucial for peptide synthesis because the Npys group can be removed under very mild acidic conditions (e.g., 0.1-0.2 N HCl in dioxane), which are orthogonal to many other protecting groups commonly used in peptide chemistry, such as Boc, Z, and Fmoc. []

Q3: Besides amine protection, are there other applications of NpysCl in peptide synthesis?

A3: Yes, NpysCl is also utilized to activate the thiol group of cysteine for the formation of disulfide bonds. [] This methodology has been successfully employed in both solution-phase and solid-phase peptide synthesis. []

Q4: Can you elaborate on the use of NpysCl in disulfide bond formation?

A4: Researchers have found that alkoxy 3-nitro-2-pyridinesulfenates (Npys-OR), derived from NpysCl, can efficiently oxidize thiol groups, leading to disulfide bond formation. [] For instance, methyl 3-nitro-2-pyridinesulfenate (Npys-OMe) has been shown to effectively synthesize cyclic peptides like oxytocin by oxidizing linear precursors. []

Q5: What are the advantages of using Npys-OMe over other disulfide bond forming agents?

A5: Npys-OMe offers several advantages, including high efficiency, minimal oligomer formation, and excellent compatibility with other amino acid protecting groups. [] Importantly, it shows minimal side reactions with methionine, tryptophan, or the S-acetamidomethyl (Acm) protecting group. []

Q6: Are there any alternative synthetic routes to access NpysCl?

A6: Yes, researchers have developed novel and efficient synthetic routes for NpysCl. [] These alternative methods are valuable for improving the accessibility and cost-effectiveness of this reagent. []

Q7: How does the stability of NpysCl influence its application in peptide synthesis?

A8: Understanding the stability profile of NpysCl in various solvents, with and without base, is crucial for optimizing the reaction conditions for N-Npys amino acid synthesis. [] This knowledge helps ensure the reagent's effectiveness and prevents undesirable side reactions during peptide synthesis. []

Q8: Can you provide an example of a specific reaction where understanding NpysCl's stability is crucial?

A9: In the synthesis of Npys-Ala and Boc-Lys(Npys) tert-butylammonium salt, careful consideration of NpysCl stability is required to achieve optimal yields and purity. [] This is because the presence of specific solvents or bases can influence the stability of NpysCl and the success of these reactions. []

Q9: Beyond its use as a protecting group, are there other applications of the Npys group in organic synthesis?

A10: Yes, the Npys group has been successfully utilized in the synthesis of dehydroalanine and dehydrobutyrine building blocks. [] This method involves the activation of serine, threonine, and cysteine building blocks with NpysCl, followed by base treatment, leading to side-chain dehydration or dehydrothiolation. []

Q10: What are the benefits of using the Npys-mediated dehydration/dehydrothiolation method?

A11: This method is advantageous due to its rapidity and the potential for a one-pot reaction. [] Additionally, the broad functional group tolerance of NpysCl makes it compatible with various multifunctional and complex substrates. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.